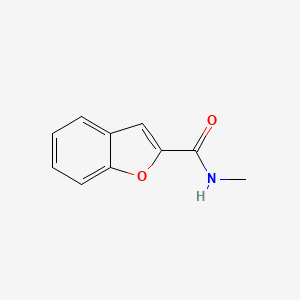

N-methyl-1-benzofuran-2-carboxamide

Descripción general

Descripción

N-methyl-1-benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are commonly used in the development of pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. One common method starts with benzofuran-2-carboxylic acid as the precursor. The process involves three main steps:

8-Aminoquinoline Installation:

C–H Arylation: Palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.

Transamidation: A one-pot, two-step transamidation procedure is employed, which proceeds via the intermediate N-acyl-Boc-carbamates.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring high efficiency and modularity.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

N-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzofuran derivatives, including this compound, are explored for their potential therapeutic applications.

Industry: The compound can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Benzofurancarboxamide, N-methoxy-N-methyl-

- N-methyl-1-benzofuran-2-carboxamideN-phenyl-

Uniqueness

N-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a compound of significant interest .

Actividad Biológica

N-methyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities, particularly in cancer therapy and immunomodulation. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzofuran core structure, which is known for its diverse pharmacological properties. The presence of the carboxamide group enhances its solubility and potential interactions with biological targets.

Research indicates that this compound and its derivatives exhibit multiple mechanisms of action:

- Induction of Apoptosis : Studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases involved in apoptotic pathways .

- Inhibition of Pro-inflammatory Cytokines : Some derivatives have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as interleukin 6 (IL-6), which is often elevated in cancerous conditions .

In Vitro Studies

Numerous studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings from several research articles:

Case Studies

One notable study involved the evaluation of a series of benzofuran derivatives, including this compound, against K562 leukemia cells. The results indicated that these compounds significantly increased the activity of caspases 3 and 7 after prolonged exposure, suggesting a robust apoptotic effect . Furthermore, another study highlighted the compound's ability to inhibit CCL20-induced chemotaxis in immune cells, indicating potential immunomodulatory effects .

Immunomodulatory Effects

Beyond anticancer properties, this compound has shown promise as an immunomodulator. Research has identified certain derivatives that effectively inhibit chemotaxis in immune cells, which could be beneficial in conditions characterized by excessive inflammation or immune response .

Propiedades

IUPAC Name |

N-methyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-10(12)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBNLIYCUGYIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20876269 | |

| Record name | 2-BENZOFURANCARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64663-59-8 | |

| Record name | 2-BENZOFURANCARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20876269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.